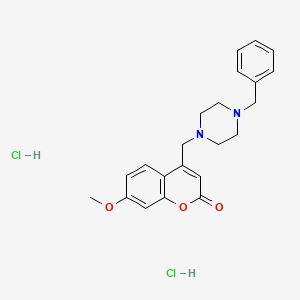

4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride

Description

4-((4-Benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative characterized by a benzyl-substituted piperazine moiety linked via a methylene group to the 4-position of the chromen-2-one scaffold. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxychromen-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3.2ClH/c1-26-19-7-8-20-18(13-22(25)27-21(20)14-19)16-24-11-9-23(10-12-24)15-17-5-3-2-4-6-17;;/h2-8,13-14H,9-12,15-16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIJARYYJJXOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride typically involves a multi-step process. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with benzylamine using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized through multi-step processes involving functionalization of the coumarin core and subsequent modifications. Key steps include:

1.1 Coumarin Core Formation

The 7-methoxy-2H-chromen-2-one scaffold is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For example:

-

Catalyst : Concentrated sulfuric acid or biogenic ZnO nanoparticles .

-

Conditions : Reflux (conventional) or microwave irradiation (3–12 hr vs. 1–2 min) .

1.2 Introduction of Piperazine Moiety

The (4-benzylpiperazin-1-yl)methyl group is introduced via Mannich reaction or reductive amination :

-

Mannich Reaction : Coumarin reacts with formaldehyde and 4-benzylpiperazine under basic conditions (e.g., K₂CO₃) .

-

Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates coupling between the coumarin aldehyde and 4-benzylpiperazine.

1.3 Dihydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol to yield the dihydrochloride salt, enhancing aqueous solubility.

Key Chemical Reactions

The compound participates in reactions driven by its coumarin core, methoxy group, and benzylpiperazine substituent.

2.1 Alkylation and Acylation

-

Alkylation : The piperazine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF at 60°C.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, catalyzed by triethylamine.

2.2 Demethylation of Methoxy Group

-

Product : 7-hydroxy derivative, which can further react via esterification or glycosylation.

2.3 Oxidation Reactions

-

Piperazine Ring Oxidation : Treating with KMnO₄ in acidic conditions converts the piperazine ring to a diketopiperazine.

-

Coumarin Core Stability : The chromen-2-one system resists oxidation under mild conditions but degrades under strong oxidizers (e.g., CrO₃) .

2.4 Hydrolysis

-

Ester Hydrolysis : The compound’s ester derivatives (e.g., ethyl carboxylates) undergo hydrolysis with NaOH (30% w/w) to carboxylic acids .

Reaction Optimization and Catalysis

Degradation and Stability

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride displays significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial and fungal strains, with notable Minimum Inhibitory Concentration (MIC) values:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential for development as an antimicrobial agent in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Specific studies have reported significant cytotoxic effects against breast cancer and leukemia cells, indicating its potential as a chemotherapeutic agent .

Therapeutic Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

Antimicrobial Agent

Given its efficacy against microbial strains, it holds promise as a new antimicrobial agent in treating infections caused by resistant bacteria or fungi.

Anticancer Therapy

Its ability to induce apoptosis in cancer cells suggests potential use in oncology for developing new cancer therapies.

Neurological Disorders

Preliminary studies indicate that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurological disorders such as depression or anxiety .

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in key substituents, linker types, and salt forms, leading to distinct physicochemical and biological properties:

Key Observations:

- Chromenone Substituents: The 7-methoxy group in the target compound reduces hydrogen-bonding capacity compared to 7-hydroxy analogs (), which may alter receptor affinity or metabolic stability.

- Linker Type: Methylene linkers (target compound) are shorter than propoxy linkers (), affecting conformational flexibility and steric interactions with biological targets .

- Salt Form: The dihydrochloride salt (target compound) contrasts with non-salt forms (e.g., ), improving solubility and dissolution rates, as seen in other dihydrochloride drugs like levocetirizine .

Computational and Experimental Data

- DFT Studies: The 4-methylpiperazine analog () was optimized using DFT/B3LYP, revealing electronic properties that may differ from the target compound due to substituent effects .

- NMR Data: The ¹H-NMR of 4-aminomethyl-7-methoxy-chromen-2-one () shows distinct peaks for the NH₃⁺ group (δ 9.06), absent in the target compound, highlighting structural divergence .

Biological Activity

4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride, known for its diverse biological activities, is a compound that combines a piperazine moiety with a chromen-2-one core. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves a multi-step process, including:

- Formation of the Chromen-2-One Core : Achieved through cyclization of suitable precursors under acidic or basic conditions.

- Introduction of the Piperazine Moiety : This is done via nucleophilic substitution reactions using benzylpiperazine.

- Final Modifications : Further modifications introduce the benzyl group and other substituents, followed by purification into the dihydrochloride salt form.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating a promising inhibitory effect .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Notably, it has been shown to inhibit proliferation in various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial and anticancer activities, this compound possesses anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages. Furthermore, it exhibits antioxidant activity by scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase, which may contribute to its neuroprotective effects .

- Receptor Modulation : The compound may modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-((4-benzylpiperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one dihydrochloride, and how can intermediates be characterized?

- Answer: The synthesis typically involves multi-step reactions:

- Step 1: Coupling a 7-methoxycoumarin derivative with a benzylpiperazine moiety via nucleophilic substitution or reductive amination.

- Step 2: Salt formation with hydrochloric acid to yield the dihydrochloride form.

- Characterization: Use HPLC () for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. For intermediates, FT-IR can track functional groups (e.g., amine or carbonyl formation). Crystallization conditions (e.g., solvent selection) should be optimized using solubility data from analogs ().

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Answer:

- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ SHELXS/SHELXD for phase determination ( ).

- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis ( ).

- Validation: Check for disorder using ORTEP ( ) and validate geometric parameters against similar chromen-2-one derivatives ().

Q. What analytical techniques are critical for purity assessment and stability studies?

- Answer:

- Purity: Combine HPLC-UV (C18 column, methanol/water mobile phase) with mass spectrometry (ESI-MS) to detect impurities ().

- Stability: Perform accelerated degradation studies (40°C/75% RH) and monitor via TGA/DSC for thermal stability (). Use LC-MS to identify degradation products, such as hydrolyzed coumarin or oxidized piperazine ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer:

- Scenario: Discrepancies between NMR (e.g., unexpected splitting) and X-ray data.

- Approach:

Re-examine crystallization conditions () to rule out polymorphic variations.

Perform DFT calculations to predict NMR chemical shifts and compare with experimental data.

Use variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in the benzylpiperazine group) ().

Q. What strategies optimize the yield of the dihydrochloride salt form without compromising crystallinity?

- Answer:

- Salt Formation: Titrate with HCl in a mixed solvent system (e.g., ethanol/water) to control precipitation rate.

- Crystallization: Use anti-solvent vapor diffusion (e.g., diethyl ether) to enhance crystal lattice integrity ().

- Quality Control: Monitor pH during salt formation (target pH 2–3) to avoid over-protonation of the piperazine nitrogen ().

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Answer:

- Analog Synthesis: Modify the benzylpiperazine (e.g., halogen substitution) or coumarin methoxy group ( ).

- Screening: Use radioligand binding assays for GPCR targets (e.g., serotonin or dopamine receptors) based on piperazine’s pharmacophore role ().

- Data Analysis: Apply molecular docking (AutoDock Vina) to predict binding modes, validated by mutagenesis studies ().

Q. What methodologies address discrepancies in bioactivity data across different assay systems?

- Answer:

- Assay Validation: Standardize cell lines (e.g., HEK293 vs. CHO) and control for pH/temperature variations ().

- Metabolic Stability: Pre-treat compounds with liver microsomes to assess first-pass metabolism effects ().

- Data Normalization: Use internal standards (e.g., reference inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers ( ).

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 239–241°C (decomposition) | |

| Solubility (Water) | Shake-flask HPLC | 2.1 mg/mL (pH 2.0) | |

| Purity (HPLC-UV) | C18 column, 254 nm | ≥98% | |

| Crystal System | X-ray diffraction | Monoclinic, space group P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.